5-pyridin-4-yl-pyrrolidin-2-one chemical structure and properties
5-pyridin-4-yl-pyrrolidin-2-one chemical structure and properties
An In-depth Technical Guide to 1-(Pyridin-4-yl)pyrrolidin-2-one: A Promising Scaffold for Novel Antimalarial Agents
Introduction
The pyrrolidin-2-one ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it an attractive starting point for drug discovery. This guide focuses on a specific, promising class of these compounds: the 1-(pyridin-4-yl)pyrrolidin-2-one series.
A Note on Chemical Structure: While the topic requested was "5-pyridin-4-yl-pyrrolidin-2-one," a comprehensive review of the scientific literature reveals that the significant biological activity, particularly in the antimalarial field, is associated with the isomeric 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, where the pyridine ring is attached to the nitrogen atom of the pyrrolidinone core. This guide will therefore detail the properties and potential of this latter, well-documented chemical series.
Derivatives of this scaffold have recently emerged as a novel class of antimalarial agents with a compelling mechanism of action.[1][2] Identified through the screening of a library of human prolyl-tRNA synthetase (PRS) inhibitors, these compounds have been repositioned and characterized as potent inhibitors of the corresponding enzyme in the Plasmodium parasite.[3][4] This guide provides a detailed technical overview of this scaffold's chemical properties, synthesis, mechanism of action, and the key drug development challenges that must be addressed to realize its therapeutic potential.
Chemical Identity and Physicochemical Properties
The core structure consists of a pyrrolidin-2-one (or γ-lactam) ring N-substituted with a pyridine ring at the 4-position. The lead compound from initial studies, designated "frontrunner 1," is a racemic mixture, with further investigation revealing that the antiparasitic activity resides almost exclusively in the (S)-enantiomer.[5]
Key physicochemical and in vitro drug metabolism and pharmacokinetics (DMPK) properties for representative compounds in this series highlight some of the initial challenges in its development.[3]
| Compound ID | Stereochemistry | LogD (pH 7.4) | Aqueous Solubility (pH 6.5) (µg/mL) | Human Liver Microsomal Stability (CL h-LM, µL/min/mg protein) | Rat Liver Microsomal Stability (CL r-LM, µL/min/mg protein) |
| 1 | Racemate | 3.2 | <1.6 | 134 | 148 |
| 1-S | S-enantiomer | 3.2 | <1.6 | 140 | 148 |
| 2 | Racemate | 2.5 | 4.1 | 48 | 65 |
| 3-S | S-enantiomer | 4.2 | <1.6 | 249 | 227 |
| 4-S | S-enantiomer | 3.5 | <1.6 | 106 | 108 |
Data sourced from ACS Infectious Diseases, 2021.[1]
The data indicate that these compounds are generally lipophilic (LogD > 2.5) and suffer from poor aqueous solubility, which are critical parameters to optimize for oral bioavailability.[1] Furthermore, the series exhibits low to moderate stability in liver microsomes, suggesting a susceptibility to oxidative metabolism.[3]
Synthesis and Characterization
While specific protocols for each analog are proprietary, a general and robust method for the synthesis of the 1-(pyridin-4-yl)pyrrolidin-2-one core involves the N-arylation of pyrrolidin-2-one. A common and effective approach is a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Generalized Experimental Protocol: Buchwald-Hartwig N-Arylation
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add pyrrolidin-2-one (1.2 equivalents), 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine, 1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).
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Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.5 equivalents).
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Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 1-(pyridin-4-yl)pyrrolidin-2-one.
Characterization
The identity and purity of the synthesized compounds are typically confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this scaffold lies in its potent antimalarial activity.[4] These compounds act as ATP-site binders, inhibiting the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (cPRS), a clinically validated antimalarial target.[2]
Mechanism of Action: Inhibition of Protein Synthesis
Prolyl-tRNA synthetase is an essential enzyme responsible for charging tRNA molecules with the amino acid proline. This is a critical step in protein synthesis. By binding to the ATP site of the parasite's cPRS, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives block this charging function.[6][7] The inability to produce proline-charged tRNA stalls ribosomal protein synthesis, ultimately leading to parasite death.
This mechanism is advantageous because it circumvents known resistance pathways associated with other PRS inhibitors like halofuginone, which compete with proline and can be overcome by proline accumulation in the parasite.[3]
Potency and Activity Spectrum
The frontrunner compound 1-S exhibits potent, low-double-digit nanomolar activity against various drug-resistant laboratory strains of P. falciparum as well as clinical isolates of both P. falciparum and P. vivax.[1] Critically, the series also demonstrates activity against the development of liver schizonts, indicating a dual-stage activity profile that is highly desirable for both treatment and prophylactic agents.[2] However, the compounds display a slow killing profile, which makes them less suitable for treating acute malaria but compelling for causal prophylaxis, where a rapid onset of action is not required.[4]
A Senior Scientist's Perspective on Drug Development
While the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold is a highly promising starting point, its progression to a clinical candidate requires a multi-parameter optimization effort to overcome several inherent liabilities.
The Selectivity Challenge
The most significant hurdle is achieving high selectivity for the parasite enzyme (PfPRS) over the human ortholog (HsPRS).[1] Since this chemical series originated from a library of HsPRS inhibitors, the initial compounds have a suboptimal selectivity index.[5] Lack of selectivity poses a high risk of on-target toxicity in the host. The causality is direct: inhibiting human PRS would disrupt protein synthesis in human cells, leading to severe side effects.
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Self-Validating Protocol: A standard protocol to address this involves establishing a robust, parallel screening system. Every newly synthesized analog must be tested against both PfPRS and HsPRS. The ratio of the IC₅₀ values (IC₅₀ HsPRS / IC₅₀ PfPRS) provides the selectivity index. An arbitrarily set goal of >1000-fold selectivity is often targeted to ensure a sufficient therapeutic window.[1]
Improving DMPK and Physicochemical Properties
The data clearly show that the initial hits are hampered by poor solubility and moderate metabolic stability.[3]
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Expert Insight on Causality: Poor aqueous solubility directly impacts the fraction of an oral dose that can be absorbed, limiting bioavailability. Moderate metabolic stability, likely due to oxidative metabolism at "soft spots" on the molecule, would lead to rapid clearance from the body and a short half-life, making convenient dosing regimens (e.g., once-daily or weekly for prophylaxis) difficult to achieve.
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Trustworthy Optimization Strategy: A self-validating medicinal chemistry cycle is required.
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Metabolite Identification: Conduct studies with liver microsomes to identify the specific sites on the molecule that are being metabolized.
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Rational Design: Synthesize new analogs where these metabolic hot spots are blocked or removed (e.g., by introducing fluorine atoms) or where solubility is enhanced (e.g., by adding polar groups like alcohols or basic amines).
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Iterative Testing: Subject each new analog to the full suite of in vitro assays (potency, selectivity, solubility, metabolic stability) to see if the desired improvements have been achieved without compromising the antiparasitic activity.
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Despite these challenges, the demonstration of oral efficacy in a humanized mouse model of malaria provides a crucial proof-of-concept.[1] This in vivo validation confirms that the scaffold can achieve effective concentrations at the site of action and provides strong justification for continued optimization efforts.
Conclusion
The 1-(pyridin-4-yl)pyrrolidin-2-one chemical series represents a promising and validated starting point for the development of novel antimalarial agents, particularly for prophylaxis. Its mechanism of action, the inhibition of parasite cytoplasmic prolyl-tRNA synthetase, is clinically validated and distinct from many existing therapies. However, significant medicinal chemistry efforts are required. The primary focus must be on engineering a high degree of selectivity against the human PRS enzyme while simultaneously improving the scaffold's physicochemical and pharmacokinetic properties to create a safe, effective, and developable drug candidate.
References
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases. [Link]
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(PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ResearchGate. [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). Medicines for Malaria Venture. [Link]
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Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... (2021). ResearchGate. [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Publications. [Link]
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Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. (2025). MDPI. [Link]
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Molecular Docking Study Of 1‑(Pyridin-4-Yl)Pyrrolidine-2-One Derivate Against Prolyl-tRNA Synthetase In Plasmodium Falciparum. (2022). Ubaya Repository. [Link]
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4-Pyrrolidinopyridine. (2026). PubChem. [Link]
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MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. (2022). Pharmacoscript - Universitas Perjuangan Tasikmalaya. [Link]
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